molecular formula C8H5BrFN B1339833 5-bromo-6-fluoro-1H-indole CAS No. 434960-42-6

5-bromo-6-fluoro-1H-indole

Cat. No. B1339833
M. Wt: 214.03 g/mol
InChI Key: HAKIMTKXOCVWRH-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1H-indole is a halogen substituted indole . It is a solid compound with a molecular weight of 214.04 .


Molecular Structure Analysis

The molecular structure of 5-bromo-6-fluoro-1H-indole is represented by the linear formula C8H5BrFN . The InChI code for this compound is 1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H .


Physical And Chemical Properties Analysis

5-Bromo-6-fluoro-1H-indole is a solid compound with a molecular weight of 214.04 . It is recommended to be stored in a dry room at normal temperature .

Scientific Research Applications

    Pharmaceutical Research

    • Summary of Application : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
    • Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being targeted. Typically, these involve the synthesis of the indole derivative, followed by in vitro or in vivo testing to evaluate its biological activity .
    • Results or Outcomes : The results or outcomes can also vary widely. For example, certain indole derivatives have been found to have inhibitory activity against influenza A, with IC50 values in the micromolar range .

    Synthesis of Alkaloids

    • Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

    Antiviral Activity

    • Summary of Application : Certain indole derivatives have been found to have inhibitory activity against influenza A .
    • Methods of Application : The specific methods of application or experimental procedures involve the synthesis of the indole derivative, followed by in vitro testing to evaluate its antiviral activity .
    • Results or Outcomes : For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

    Anti-inflammatory Activity

    • Summary of Application : Indole derivatives have been found to possess anti-inflammatory activities, which can be useful in the treatment of various inflammatory diseases .
    • Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being targeted. Typically, these involve the synthesis of the indole derivative, followed by in vitro or in vivo testing to evaluate its biological activity .
    • Results or Outcomes : The results or outcomes can also vary widely. For example, certain indole derivatives have been found to have significant anti-inflammatory activity in various in vitro and in vivo models .

    Anticancer Activity

    • Summary of Application : Indole derivatives have been found to possess anticancer activities, which can be useful in the treatment of various types of cancer .
    • Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being targeted. Typically, these involve the synthesis of the indole derivative, followed by in vitro or in vivo testing to evaluate its biological activity .
    • Results or Outcomes : The results or outcomes can also vary widely. For example, certain indole derivatives have been found to have significant anticancer activity in various in vitro and in vivo models .

    Antimicrobial Activity

    • Summary of Application : Indole derivatives have been found to possess antimicrobial activities, which can be useful in the treatment of various microbial infections .
    • Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being targeted. Typically, these involve the synthesis of the indole derivative, followed by in vitro testing to evaluate its antimicrobial activity .
    • Results or Outcomes : The results or outcomes can also vary widely. For example, certain indole derivatives have been found to have significant antimicrobial activity against a range of bacteria and fungi .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Indole derivatives, including 5-bromo-6-fluoro-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

5-bromo-6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKIMTKXOCVWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470610
Record name 5-bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-fluoro-1H-indole

CAS RN

434960-42-6
Record name 5-bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-fluoro-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 70 mg (0.1 mmol) Pd(PPh3)2Cl2 and 27 mg (0.142 mmol) CuI in triethylamine was refluxed under argon during 20 min, cooled to 0° C., treated with 7 g (0.019 mmol) (4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester, stirred 10 min at room temperature, treated with 2.95 (0.021 mmol) ethinyltrimethylsilane, and stirred 1 h at room temperature. 2M aqueous HCl and ice were added and the mixture extracted three times with EtOAc. The combined organic layers were washed subsequently with H2O and saturated aqueous NaCl, dried with MgSO4 and the solvent was evaporated. The crude product obtained was dissolved in 50 ml tert-butanol, treated with 3.2 g (0.023 mol) KOH and the resulting mixture refluxed for 1.5 h. The solvent was evaporated and the residue distributed between icy water and Et2O. The organic layer was washed with water and dried with MgSO4. Evaporation of the solvent and column chromatography on silica gel with hexane/EtOAc 9:1 gave of 3.2 g (80%) 5-Bromo-6-fluoro-1H-indole, MS: 213 (M, 1Br).
Name
(4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
2.95
Quantity
0.021 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.2 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
70 mg
Type
catalyst
Reaction Step Six
Name
Quantity
27 mg
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

CuI (0.932 g, 4.89 mmol) was added to a solution of 4-bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline (0.700 g, 2.45 mmol) in DMF (25 mL). The resulting suspension was heated at 100° C. for 1 h. The reaction mixture was partitioned between 10% aqueous Na2S2O3 and Et2O. The aqueous layer was extracted with Et2O. The combined organic layers were washed with 5 N aqueous NaOH and brine, dried (Na2SO4), filtered, and concentrated. The crude product was used in the next step without further purification.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.932 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 70 mg (0.1 mmol) Pd(PPh3)2C12 and 27 mg (0.142 mmol) CuI in triethylamine was refluxed under argon during 20 min, cooled to 0° C., treated with 7 g (0.019 mmol) (4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester, stirred 10 min at room temperature, treated with 2.95 (0.021 mmol) ethinyltrimethylsilane, and stirred 1 h at room temperature. 2M aqueous HCl and ice were added and the mixture extracted three times with EtOAc. The combined organic layers were washed subsequently with H2O and saturated aqueous NaCl, dried with MgSO4 and the solvent was evaporated. The crude product obtained was dissolved in 50 ml tert-butanol, treated with 3.2 g (0.023 mol) KOH and the resulting mixture refluxed for 1.5 h. The solvent was evaporated and the residue distributed between icy water and Et2O. The organic layer was washed with water and dried with MgSO4. Evaporation of the solvent and column chromatography on silica gel with hexane/EtOAc 9:1 gave of 3.2 g (80%) 5-Bromo-6-fluoro-1H-indole, MS: 213 (M, 1Br).
[Compound]
Name
Pd(PPh3)2C12
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
27 mg
Type
catalyst
Reaction Step One
Name
(4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester
Quantity
7 g
Type
reactant
Reaction Step Two
[Compound]
Name
2.95
Quantity
0.021 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3.2 g
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step Six

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